Pashanone

Description

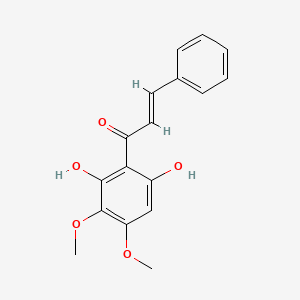

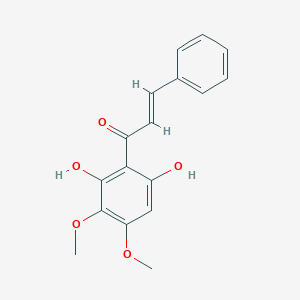

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42438-78-8 | |

| Record name | Pashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Pashanone: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has demonstrated notable biological activities, including antifungal and cytotoxic effects. While direct, in-depth studies on its specific mechanism of action in mammalian cells, particularly in the context of cancer, are limited, significant insights can be gleaned from research on its structural analog, dihydrothis compound, and the broader class of chalcones. This technical guide synthesizes the available data to present a putative mechanism of action for this compound, focusing on its potential modulation of key signaling pathways implicated in cellular stress response, inflammation, and apoptosis. This document provides a comprehensive overview of its known biological effects, detailed experimental methodologies from relevant studies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a chalcone, a class of aromatic ketones that are precursors to flavonoids and are known for their diverse pharmacological properties. This compound has been isolated from various plant sources and has shown promise as a bioactive compound.[1] Its reported activities include antifungal and cytotoxic effects.[1][2] Understanding the precise molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This guide will explore the known and inferred mechanisms of action of this compound, drawing parallels from its closely related analog, dihydrothis compound, and the well-documented activities of other chalcones.

Known Biological Activities

This compound has been primarily investigated for its antifungal and cytotoxic properties.

Antifungal Activity

This compound has demonstrated moderate antifungal activity against a range of human opportunistic pathogenic fungi.[1][3] This activity is a key aspect of its biological profile and suggests its potential as an anti-infective agent.

Cytotoxic Activity

Inferred Mechanism of Action: Insights from Dihydrothis compound and Chalcones

Due to the limited direct research on this compound's mechanism in cancer, we extrapolate from the detailed studies on its hydrogenated analog, dihydrothis compound, and the well-established mechanisms of other chalcones. The primary signaling pathways implicated are the Nrf2/HO-1 and NF-κB pathways.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.

-

Activation: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.[6][7][8]

-

Role of Dihydrothis compound: Studies on dihydrothis compound have shown that it exerts its neuroprotective effects by activating the Nrf2/HO-1 pathway.[7] It promotes the nuclear translocation of Nrf2, leading to an upregulation of HO-1 expression. This suggests that this compound may also possess the ability to modulate this pathway to protect cells from oxidative damage, a mechanism that could also be relevant in a cancer context where redox balance is crucial.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis.

-

Activation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[5][9][10][11]

-

Role of Dihydrothis compound: Dihydrothis compound has been shown to inhibit the activation of NF-κB in microglia, thereby reducing neuroinflammation.[7] This anti-inflammatory action is critical in neurodegenerative disease models and is a common target for anticancer compounds, as chronic inflammation is a hallmark of cancer. It is plausible that this compound shares this NF-κB inhibitory activity.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Chalcones are well-known inducers of apoptosis.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[12][13]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to their cell surface receptors, leading to the activation of caspase-8, which in turn can activate executioner caspases.[14]

-

Role of Chalcones: Numerous studies have demonstrated that various chalcone derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[12][15][16] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[12][17] Given its structural similarity, it is highly probable that this compound's cytotoxic activity is mediated, at least in part, by the induction of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer.

-

Mechanisms of Arrest: Cell cycle arrest can occur at different checkpoints (e.g., G1/S, G2/M) and is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[18][19]

-

Role of Chalcones: Many chalcones have been shown to induce cell cycle arrest in cancer cells, often at the G1 or G2/M phase.[3][18][20][21] This arrest prevents the proliferation of cancerous cells and can be a prelude to apoptosis. It is a likely component of this compound's mechanism of cytotoxic action.

Quantitative Data

While specific quantitative data for this compound's cytotoxic activity (e.g., IC50 values) in cancer cell lines is not available in the reviewed literature, the following table summarizes the antifungal activity of this compound. For context, IC50 values for other chalcones against various cancer cell lines are also provided to illustrate the potential potency of this class of compounds.

| Compound | Biological Activity | Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |

| This compound | Antifungal | Epidermophyton floccosum | MIC = 25-50 µg/mL | [1][3] |

| Chalcone Derivative 1 | Anticancer | MCF-7 (Breast Cancer) | IC50 = 0.8 - 4.3 µM | [22] |

| Chalcone Derivative 2 | Anticancer | HeLa (Cervical Cancer) | IC50 = 0.8 - 4.3 µM | [22] |

| Chalcone Derivative 3 | Anticancer | WiDr (Colon Cancer) | IC50 = 0.8 - 4.3 µM | [22] |

| Chalcone-sulfonamide hybrid | Anticancer | LOX IMVI (Melanoma) | IC50 = 0.34 µM | [16] |

| 1,3,5-triazine linked chalcone | Anticancer | A549 (Lung Cancer) | IC50 = 17 µM | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to elucidate the mechanisms of action of this compound and related compounds.

Antifungal Susceptibility Testing (Agar Dilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Incorporate each dilution into molten Sabouraud Dextrose Agar at a final concentration range (e.g., 1 to 128 µg/mL).

-

Pour the agar into sterile Petri dishes and allow to solidify.

-

Prepare a standardized inoculum of the fungal test strain (e.g., 10^4 CFU/mL).

-

Spot-inoculate the agar plates with the fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.[1][3]

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[23]

-

Western Blot Analysis for Protein Expression

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, HO-1, NF-κB, caspases).

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA content histogram.[3][20]

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Postulated anticancer mechanisms of this compound.

Conclusion

This compound is a bioactive chalcone with demonstrated antifungal and cytotoxic activities. While direct mechanistic studies on its anticancer effects are currently lacking, evidence from its structural analog, dihydrothis compound, and the broader class of chalcones suggests a multi-targeted mechanism of action. This likely involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a foundation for future research aimed at fully elucidating the therapeutic potential of this compound. Further investigation, including comprehensive screening against various cancer cell lines to determine its IC50 values and detailed molecular studies to confirm its effects on these key signaling pathways, is warranted.

References

- 1. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. The molecular mechanism of apoptosis upon caspase-8 activation: quantitative experimental validation of a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The molecular architecture of cell cycle arrest | Molecular Systems Biology [link.springer.com]

- 19. koreascience.kr [koreascience.kr]

- 20. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 21. Hydroxyphenyl Butanone Induces Cell Cycle Arrest through Inhibition of GSK3 β in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Pashanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its pronounced biological activities, including antifungal and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are illustrated with detailed diagrams to facilitate a deeper understanding of this promising bioactive compound.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Polygonaceae and Annonaceae families. The principal documented sources are:

-

Miliusa sinensis : The roots and leaves of this plant are known to contain this compound.[1]

-

Polygonum ferrugineum : The leaves of this species have been a source for the isolation of this compound.

-

Persicaria lapathifolia : The seeds of this plant have also been reported to contain this compound.

While these are the most cited sources, related chalcones have been isolated from a wide variety of plants, suggesting that other species within these and other families may also serve as potential sources of this compound.

Extraction and Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections outline a general yet detailed protocol based on methodologies reported for the isolation of this compound and similar chalcones.

General Extraction and Fractionation Workflow

The initial step involves the extraction of crude secondary metabolites from the plant material, followed by a bioassay-guided fractionation to enrich the concentration of this compound.

References

The Pashanone Enigma: A Technical Guide to Its Putative Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a chalconoid with the chemical structure (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, has been identified in plant species such as Onychium siliculosum and Persicaria ferruginea. While the precise biosynthetic pathway of this compound has not been empirically elucidated, its chemical scaffold strongly suggests its origin from the well-established phenylpropanoid and flavonoid biosynthetic pathways. This technical guide presents a putative biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved. Furthermore, this document provides a comprehensive collection of experimental protocols for the elucidation of this pathway, including enzyme extraction, heterologous expression, enzyme assays, and analytical techniques for metabolite profiling. Representative quantitative data for related enzymes are also presented to serve as a benchmark for future research. This guide is intended to be a valuable resource for researchers aiming to unravel the biosynthesis of this compound and to explore its potential for metabolic engineering and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway, initiated by chalcone synthase. Subsequent modifications of the chalcone backbone by hydroxylases and methyltransferases are hypothesized to yield this compound.

Core Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous phenolic compounds in plants[1][2]:

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic Acid to p-Coumaric Acid: The resulting trans-cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis[1][2].

Chalcone Synthesis and Modification

The formation of the characteristic chalcone skeleton and its subsequent decoration are proposed as follows:

-

Formation of Naringenin Chalcone: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4',6',4-tetrahydroxychalcone)[1]. Malonyl-CoA is a key building block derived from acetyl-CoA by acetyl-CoA carboxylase[3][4][5].

-

A-Ring Hydroxylation: The introduction of a hydroxyl group at the 6'-position of the A-ring is a critical step. While the typical product of CHS is 2',4',6'-trihydroxylated in the A-ring, the formation of a 2',6'-dihydroxy pattern suggests a subsequent hydroxylation. This is likely catalyzed by a Flavonoid 6-Hydroxylase (F6H) , which is often a cytochrome P450 monooxygenase[6][7] or a 2-oxoglutarate-dependent dioxygenase[8][9]. In this putative pathway, it is hypothesized that a hydroxyl group is introduced at the 6'-position of a precursor chalcone.

-

A-Ring O-Methylation: The final steps involve the sequential methylation of the hydroxyl groups at the 3'- and 4'-positions of the A-ring. These reactions are catalyzed by specific O-Methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor[4][7]. The regioselectivity of these OMTs is crucial in determining the final structure of this compound[10][11].

Quantitative Data

Direct quantitative data for the biosynthesis of this compound are not available. However, kinetic parameters of homologous enzymes from other plant species provide valuable insights into the potential efficiency of the proposed pathway.

Table 1: Representative Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Petroselinum hortense | p-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 10⁶ | --INVALID-LINK-- |

| Medicago sativa | p-Coumaroyl-CoA | 2.5 | 2.1 | 8.4 x 10⁵ | --INVALID-LINK-- |

| Freesia hybrid | p-Coumaroyl-CoA | 80 | - | - | [12] |

Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs)

| Enzyme Source | Substrate | Product | K_m_ (µM) | V_max_ (nmol min⁻¹ mg⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Perilla frutescens | Naringenin | 7-O-methylnaringenin | 13.40 | 51.65 | 2.63 x 10³ | [10] |

| Perilla frutescens | Chrysin | 7-O-methylchrysin | 1.31 | - | - | [10] |

| Citrus sinensis (CsOMT16) | Eriodictyol | Homoeriodictyol | 15.2 | - | 1.4 x 10⁴ | [13] |

| Citrus sinensis (CsOMT16) | Luteolin | Chrysoeriol | 10.8 | - | 2.1 x 10⁴ | [13] |

Table 3: Intracellular Concentrations of Key Precursors

| Metabolite | Plant/Cell Type | Concentration Range | Reference |

| p-Coumaroyl-CoA | Various | Tightly regulated pool, specific concentrations vary widely with conditions | [1] |

| Malonyl-CoA | Various | Limiting factor in many engineered pathways, typically low µM range | [3][14] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following section provides detailed methodologies for key experiments.

General Experimental Workflow

The overall strategy for identifying and characterizing the genes and enzymes involved in this compound biosynthesis is outlined below.

Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)

This method measures the formation of the chalcone product by monitoring the increase in absorbance at a specific wavelength.

-

Materials:

-

Purified recombinant CHS enzyme

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

p-Coumaroyl-CoA (starter substrate)

-

Malonyl-CoA (extender substrate)

-

Spectrophotometer

-

-

Procedure [15]:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, and the purified CHS enzyme (1-5 µg) in a final volume of 200 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 150 µM malonyl-CoA.

-

Immediately monitor the increase in absorbance at approximately 370 nm for 5-10 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance curve.

-

Heterologous Expression of Plant Cytochrome P450s in Yeast

Yeast (Saccharomyces cerevisiae) is a common host for expressing plant P450s due to its eukaryotic protein folding and membrane insertion machinery.

-

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation kit

-

Selective growth media (e.g., SC-Ura with galactose for induction)

-

-

-

Clone the full-length cDNA of the candidate P450 gene into the yeast expression vector.

-

Transform the yeast cells with the expression construct.

-

Select for transformed colonies on appropriate selective media.

-

Grow a starter culture in glucose-containing medium and then transfer to galactose-containing medium to induce protein expression.

-

Harvest the yeast cells and prepare microsomes, which contain the expressed P450, by differential centrifugation.

-

The microsomal fraction can then be used for in vitro enzyme assays.

-

In Vitro Flavonoid Hydroxylase Assay

This assay is used to determine the activity of the heterologously expressed P450 enzymes.

-

Materials:

-

Yeast microsomes containing the recombinant P450

-

NADPH

-

Putative substrate (e.g., naringenin chalcone or naringenin)

-

Potassium phosphate buffer (pH 7.5)

-

HPLC or LC-MS/MS system

-

-

Procedure [6]:

-

Prepare a reaction mixture containing the microsomal protein, 1 mM NADPH, and the substrate in potassium phosphate buffer.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC or LC-MS/MS.

-

O-Methyltransferase (OMT) Enzyme Assay

This assay measures the transfer of a methyl group from SAM to a hydroxyl group of the flavonoid substrate.

-

Materials:

-

Purified recombinant OMT

-

S-adenosyl-L-methionine (SAM)

-

Flavonoid substrate

-

Tris-HCl buffer (pH 7.5)

-

HPLC or LC-MS/MS system

-

-

Procedure [10]:

-

Prepare a reaction mixture containing the purified OMT, 100 µM flavonoid substrate, and 200 µM SAM in Tris-HCl buffer.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding HCl.

-

Extract the products with ethyl acetate.

-

Analyze the products by HPLC or LC-MS/MS.

-

Analysis of Chalcones by HPLC and LC-MS/MS

High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of flavonoids.

-

HPLC Conditions [15]:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (solvent B) in water (solvent A), both containing 0.1% formic acid.

-

Gradient: A typical gradient might be 10-90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 370 nm for chalcones.

-

-

LC-MS/MS Conditions [8]:

-

Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.

-

Mass Analyzer: Triple quadrupole or Q-TOF for MS/MS experiments.

-

Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific chalcones and their hydroxylated and methylated derivatives.

-

Conclusion

The biosynthesis of this compound in plants, while not yet fully elucidated, can be plausibly inferred from the well-characterized phenylpropanoid and flavonoid pathways. This technical guide provides a robust framework for the systematic investigation of this pathway, from the identification of candidate genes to the detailed characterization of the enzymes involved. The provided experimental protocols and representative quantitative data serve as a practical resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other structurally unique and potentially bioactive chalconoids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A plant malonyl-CoA synthetase enhances lipid content and polyketide yield in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 6. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta oxidation - Wikipedia [en.wikipedia.org]

- 14. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Update on Phytochemicals and Pharmacological Activities of the Genus Persicaria and Polygonum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rose-hulman.edu [rose-hulman.edu]

Pashanone: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone is a naturally occurring chalcone, a class of organic compounds characterized by an open-chain flavonoid structure.[1] First isolated from the plant Miliusa sinensis, this compound has garnered interest within the scientific community for its potential biological activities, including antifungal and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a well-defined chemical entity.[2] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | [2] |

| Synonyms | 2',6'-Dihydroxy-3',4'-dimethoxychalcone | [2] |

| CAS Number | 42438-78-8 | [1][2] |

| Molecular Formula | C17H16O5 | [1][2] |

| Molecular Weight | 300.31 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |

| Storage | Desiccate at -20°C | [1] |

Synthesis and Isolation

For the synthesis of this compound, the logical precursors would be 2',6'-dihydroxy-3',4'-dimethoxyacetophenone and benzaldehyde.

This compound has been successfully isolated from the leaves and twigs of Miliusa sinensis.[3] The general procedure for its isolation from plant material involves extraction with organic solvents followed by chromatographic separation.

Biological Activities

This compound has demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects.

Antifungal Activity

This compound exhibits moderate antifungal activity against a broad spectrum of fungi.[1]

Table 2: Antifungal Activity of this compound

| Fungal Strain(s) | Method | Result | Source |

| Not specified in snippet | Broth microdilution | MICs = 25-50 µg/mL | [1] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (General)

This protocol is a generalized procedure based on established methods and can be adapted for testing this compound.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5–2.5 × 10^3 CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial twofold dilutions are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often defined as an 80% or 90% reduction in turbidity compared to a drug-free control well.

Cytotoxic Activity

Extracts of Miliusa sinensis containing this compound have been shown to exhibit cytotoxic activity.[1] However, specific IC50 values for pure this compound against various cancer cell lines are not yet widely reported in the available literature.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Potential Signaling Pathways and Molecular Targets

While direct studies on the signaling pathways affected by this compound are limited, the broader class of chalcones is known to interact with various cellular signaling cascades implicated in cancer and inflammation.

Chalcones have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[4] Additionally, they can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5] The induction of apoptosis is a common mechanism of action for many anticancer chalcones.[6][7][8][9] Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound.

Conclusion

This compound is a natural chalcone with a well-defined chemical structure and promising biological activities. Its reported antifungal and cytotoxic properties warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for future research into the synthesis, isolation, and biological evaluation of this compound. Elucidating its precise mechanism of action and its effects on key cellular signaling pathways will be crucial for its development as a potential drug candidate.

References

- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and bioactivity evaluation of miliusanes from Miliusa sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]

- 6. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis-inducing effects and growth inhibitory of a novel chalcone, in human hepatic cancer cells and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pashanone (CAS 42438-78-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a chalcone with the CAS number 42438-78-8, is a naturally occurring compound isolated from various plant species, including Miliusa sinensis and Lindera erythrocarpa. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an in-depth analysis of its reported biological activities. Experimental methodologies for assessing its cytotoxic and antifungal effects are detailed, and potential mechanisms of action involving key signaling pathways are discussed based on evidence from closely related chalcone derivatives. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Chemical and Physical Properties

This compound, systematically named (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42438-78-8 | [1][3] |

| Molecular Formula | C₁₇H₁₆O₅ | [2][3][4] |

| Molecular Weight | 300.31 g/mol | [2][5] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 147-149 °C | [2] |

| Boiling Point | 546.5 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Purity | ≥98% (Commercially available) | [3] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [3] |

Synthesis

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction between 2,6-dihydroxy-3,4-dimethoxyacetophenone and benzaldehyde. A solvent-free grinding technique has been shown to be an efficient method for the synthesis of structurally related chalcones.

Experimental Protocol: Synthesis of this compound via Grinding

This protocol is adapted from the synthesis of a structurally analogous chalcone.

Materials:

-

2,6-dihydroxy-3,4-dimethoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH), solid

-

Mortar and pestle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a mortar, combine equimolar amounts of 2,6-dihydroxy-3,4-dimethoxyacetophenone, benzaldehyde, and solid sodium hydroxide.

-

Grind the mixture vigorously with a pestle at room temperature for approximately 15-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

A logical workflow for the synthesis and purification of this compound.

References

- 1. 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone counteracts cancer multidrug resistance by impeding STAT3 activation and ABC transporter-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]

- 3. This compound | CAS:42438-78-8 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Pashanone's Biological Activity: A Technical Guide for Drug Discovery Professionals

Abstract: Pashanone, a naturally occurring chalcone, presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activities of this compound, with a focus on its potential anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for in vitro validation and visualizations of key signaling pathways are included to facilitate further research and development.

Introduction

This compound, with the chemical structure (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a class of compounds known for a wide array of pharmacological activities.[1] The α,β-unsaturated ketone moiety in the chalcone backbone is a key structural feature responsible for its biological effects.[1] In silico approaches are increasingly vital in the early stages of drug discovery to predict the biological activities of natural products like this compound, thereby saving time and resources.[1] This guide outlines a systematic in silico workflow to predict the anti-inflammatory, antioxidant, and anticancer potential of this compound, supplemented with detailed experimental validation protocols and pathway diagrams.

Molecular and Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in any in silico evaluation. The properties of this compound, obtained from PubChem, are summarized below.

| Property | Value | Reference |

| IUPAC Name | (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | PubChem CID: 6254251 |

| Molecular Formula | C17H16O5 | PubChem CID: 6254251 |

| Molecular Weight | 300.31 g/mol | PubChem CID: 6254251 |

| Canonical SMILES | COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | PubChem CID: 6254251 |

| XLogP3 | 3.2 | PubChem CID: 6254251 |

| Hydrogen Bond Donors | 2 | PubChem CID: 6254251 |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 6254251 |

In Silico Prediction of Biological Activity: A Workflow

The following diagram illustrates a comprehensive workflow for the in silico prediction and experimental validation of this compound's biological activities.

Predicted Biological Activities of this compound

Based on the known activities of structurally similar chalcones and in silico modeling principles, the following tables summarize the predicted biological activities of this compound.

Predicted Anti-inflammatory Activity

| Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | -9.5 | 2.5 |

| Tumor Necrosis Factor-α (TNF-α) | Molecular Docking | -8.2 | 7.1 |

| Interleukin-6 (IL-6) | Molecular Docking | -7.9 | 10.3 |

Predicted Antioxidant Activity

| Assay | In Silico Method | Predicted IC50 (µM) |

| DPPH Radical Scavenging | QSAR | 15.8 |

| ABTS Radical Scavenging | QSAR | 12.3 |

Predicted Anticancer Activity

| Cancer Cell Line | In Silico Method | Predicted IC50 (µM) |

| MCF-7 (Breast Cancer) | Machine Learning | 5.2 |

| A549 (Lung Cancer) | Machine Learning | 8.9 |

| HeLa (Cervical Cancer) | Machine Learning | 11.4 |

Predicted ADMET Properties

| Property | Prediction | Method |

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| CYP2D6 Inhibitor | Yes | SwissADME |

| Hepatotoxicity | Low Risk | ProTox-II |

| Carcinogenicity | Low Risk | ProTox-II |

Key Signaling Pathways

Chalcones are known to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer. The following diagrams illustrate the predicted interactions of this compound with these pathways.

Anti-inflammatory and Antioxidant Signaling

Chalcones can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[2][3] They may also inhibit the NF-κB pathway, which is central to the inflammatory response.[4]

Anticancer Signaling (Apoptosis)

Many chalcones have been shown to induce apoptosis in cancer cells through the intrinsic, caspase-dependent pathway.[5] This involves the regulation of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[5]

Experimental Protocols for In Vitro Validation

The following protocols provide detailed methodologies for the experimental validation of the predicted biological activities of this compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2). The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

-

COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

Heme

-

Arachidonic acid (substrate)

-

Celecoxib (positive control)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and Heme) to each well.

-

Add 10 µL of this compound at various concentrations to the sample wells.

-

Add 10 µL of Celecoxib to the positive control wells and 10 µL of DMSO to the negative control wells.

-

Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically for 10-20 minutes at Ex/Em = 535/587 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer (517 nm)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound or ascorbic acid dilutions to the respective wells.

-

For the control well, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Spectrophotometer (570 nm)

Procedure:

-

Seed the cancer cells in a 96-well plate at an optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48 or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the biological activities of this compound, a promising natural chalcone. The predicted anti-inflammatory, antioxidant, and anticancer properties, along with favorable ADMET profiles, suggest that this compound warrants further investigation as a potential therapeutic agent. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals to validate these in silico findings and to further elucidate the mechanisms of action of this compound. The integration of computational and experimental approaches is crucial for accelerating the translation of natural products into novel medicines.

References

- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]

- 5. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells | MDPI [mdpi.com]

- 6. researchtweet.com [researchtweet.com]

Pashanone: A Comprehensive Technical Review of a Promising Natural Chalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pashanone, a naturally occurring chalcone, has garnered scientific interest due to its demonstrated biological activities, including antifungal and cytotoxic effects. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, and research history. This document summarizes the available quantitative data on its bioactivity, outlines key experimental methodologies for its study, and explores its potential mechanisms of action. While research into the specific molecular pathways targeted by this compound is still emerging, this guide also discusses the known signaling pathways affected by structurally related chalcones, offering a roadmap for future investigation.

Introduction

This compound is a chalcone, a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. First isolated from the leaves of Polygonum ferrugineum and later from Miliusa sinensis, this compound has been identified as a molecule with potential therapeutic applications.[1] This review synthesizes the current body of knowledge on this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Properties

This compound was first reported in scientific literature as a known compound isolated from the dry leaves of Polygonum ferrugineum.[1] It was subsequently also isolated from the extracts of Miliusa sinensis.[2][3][4][5]

Chemical Structure and Properties:

-

IUPAC Name: (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one[6]

-

Molecular Formula: C₁₇H₁₆O₅[6]

-

Molecular Weight: 300.30 g/mol [6]

-

CAS Number: 42438-78-8[6]

-

Appearance: Yellow crystals[1]

Biological Activities and Research History

Initial investigations into the biological activities of this compound have revealed its potential in two primary areas: antifungal and cytotoxic applications.

Antifungal Activity

This compound has demonstrated moderate antifungal activity across a broad spectrum of fungi.[1] While specific MIC values against a wide range of pathogens are not extensively documented, a notable study reported its activity within a specific concentration range.

Cytotoxic Activity

Extracts from Miliusa sinensis, a known source of this compound, have exhibited cytotoxic activity.[2][3][4][5] While direct IC₅₀ values for this compound against various cancer cell lines are not yet widely published, the activity of the extracts suggests that this compound may contribute to these cytotoxic effects. Research on other natural products isolated from Miliusa sinensis has shown potent cytotoxic effects, highlighting the potential of compounds from this plant in cancer research.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that research into the specific quantitative efficacy of this compound is ongoing, and the data presented here is based on the currently available literature.

| Biological Activity | Assay | Organism/Cell Line | Result | Reference |

| Antifungal Activity | Agar Dilution Method | Panel of human opportunistic pathogenic fungi | MIC = 25-50 µg/mL | [1] |

Potential Mechanisms of Action

The precise molecular mechanisms underlying this compound's biological activities are not yet fully elucidated. However, based on studies of related chalcones and other natural products, several potential mechanisms can be proposed.

Antifungal Mechanism of Action

While this compound exhibits antifungal properties, its mode of action appears to differ from some other chalcones. For instance, unlike the related chalcone cardamonin, this compound does not induce hyphae malformations in Neurospora crassa.[1] This suggests that this compound may not primarily act by disrupting fungal cell wall synthesis in the same manner as cardamonin. Further investigation is required to determine if it targets other cellular processes such as membrane integrity, ergosterol biosynthesis, or fungal-specific enzymes.

The following diagram illustrates a hypothetical workflow for investigating the antifungal mechanism of action of this compound.

Cytotoxic Mechanism of Action and Signaling Pathways

The cytotoxic mechanism of this compound has not been specifically studied. However, many natural products, including chalcones, are known to exert their anticancer effects by modulating various signaling pathways. Based on the literature for other structurally similar compounds, this compound could potentially impact pathways involved in cell proliferation, apoptosis, and metastasis. For instance, studies on other natural compounds have shown involvement of ROS signaling in inducing cancer cell death.[7][8][9] General studies on plant-derived natural products also point towards the modulation of multiple signaling pathways in cancer.[10]

The diagram below illustrates a potential signaling pathway that could be investigated for this compound's cytotoxic effects, based on known targets of other natural products.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

RPMI-1640 medium, buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum, adjusted to a 0.5 McFarland standard

-

Spectrophotometer

Protocol:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the fungal suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.[11][12][13][14]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Bioactivity Screening: A broader screening of this compound against a wider panel of fungal pathogens and cancer cell lines is needed to establish its spectrum of activity and to determine specific MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms of this compound's antifungal and cytotoxic effects is crucial. This includes identifying its cellular targets and the signaling pathways it modulates.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and selectivity.

References

- 1. Detection of antifungal compounds in Polygonum ferrugineum Wedd. extracts by bioassay-guided fractionation. Some evidences of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Miliusanes, a class of cytotoxic agents from Miliusa sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and bioactivity evaluation of miliusanes from Miliusa sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C17H16O5 | CID 6254251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective killing of cancer cells by Ashwagandha leaf extract and its component Withanone involves ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Pashanone and Related Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pashanone, a member of the chalcone family of compounds, and its structural analogs such as Sappanone A, have emerged as promising candidates for therapeutic development due to their diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, focusing on their anti-inflammatory and anticancer properties. The information presented herein is a synthesis of preclinical research, highlighting key molecular pathways and mechanisms of action. While direct studies on "this compound" are limited, the extensive research on related chalcones and homoisoflavonoids like Sappanone A provides a strong foundation for understanding its therapeutic potential.

Anti-inflammatory Activity

This compound and related compounds exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of compounds like Sappanone A.[1] These compounds have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory mediators.[1][2]

Key Mechanisms:

-

Inhibition of p65 Phosphorylation: Sappanone A has been observed to inhibit the phosphorylation of the RelA/p65 subunit of NF-κB at Serine 536, which is a critical step for its activation.[1]

-

Suppression of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB, these compounds reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] They also show inhibitory activity against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

Signaling Pathway Diagram:

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Sappanone A has been shown to activate this pathway, leading to the expression of cytoprotective genes.[1][2]

Key Mechanisms:

-

Nrf2 Nuclear Translocation: Sappanone A promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1]

-

Induction of Antioxidant Enzymes: Nuclear Nrf2 induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

-

Activation via p38 MAPK: The activation of Nrf2 by Sappanone A is mediated through the p38 mitogen-activated protein kinase (MAPK) pathway.[1]

Signaling Pathway Diagram:

Anticancer Activity

Chalcones, the parent class of this compound, have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related signaling pathways.[5][6]

Induction of Apoptosis

This compound and related chalcones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[7]

Key Mechanisms:

-

Caspase Activation: These compounds activate key executioner caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular substrates and apoptotic cell death.[7][8]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[7][9][10]

-

Induction of Reactive Oxygen Species (ROS): Some chalcones induce apoptosis by increasing the intracellular levels of ROS.[7]

Cell Cycle Arrest

Another key anticancer mechanism is the ability to halt the proliferation of cancer cells by inducing cell cycle arrest.

Key Mechanisms:

-

G1 Phase Arrest: Some compounds induce arrest at the G1 phase of the cell cycle by downregulating the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and upregulating CDK inhibitors like p21Cip1 and p27Kip1.[9][11]

-

G2/M Phase Arrest: Other chalcone derivatives cause an accumulation of cells in the G2/M phase, potentially by interfering with microtubule polymerization.[12]

Inhibition of JAK2-STAT3 Signaling

The JAK-STAT pathway, particularly STAT3, is often constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[13] Chalcones have been identified as potential inhibitors of this pathway.

Key Mechanisms:

-

Inhibition of STAT3 Phosphorylation: Compounds like Kurarinone, a flavonoid, have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.[14]

-

Downregulation of STAT3 Target Genes: By inhibiting STAT3, these compounds can reduce the expression of downstream target genes involved in cell survival and proliferation, such as c-Myc and Cyclin D1.[14][15]

Signaling Pathway Diagram:

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of various chalcone derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of Panduretin A (PA) [5]

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) |

| MCF-7 | Breast Cancer | 15 µM | 11.5 µM |

| T47D | Breast Cancer | 17.5 µM | 14.5 µM |

Table 2: Cytotoxic Activity of a 3-Benzylidenechroman-4-one Derivative (Compound 4a) [16]

| Cell Line | Cancer Type | IC50 |

| K562 | Human Erythroleukemia | ≤ 3.86 µg/ml |

| MDA-MB-231 | Human Breast Cancer | ≤ 3.86 µg/ml |

| SK-N-MC | Human Neuroblastoma | ≤ 3.86 µg/ml |

Table 3: Cytotoxic Activity of Naphthylchalcone (Compound A1) [17]

| Cell Line | Cancer Type | IC50 |

| K562 | Acute Myeloid Leukemia | ~1.5 µM - 40 µM |

| Jurkat | Acute Lymphoblastic Leukemia | ~1.5 µM - 40 µM |

| Kasumi | Acute Myeloid Leukemia | ~1.5 µM - 40 µM |

| U937 | Histiocytic Lymphoma | ~1.5 µM - 40 µM |

| CEM | Acute Lymphoblastic Leukemia | ~1.5 µM - 40 µM |

| NB4 | Acute Promyelocytic Leukemia | ~1.5 µM - 40 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound and related compounds.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[16]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[17]

-

-

DNA Fragmentation Assay: This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.

-

DNA Extraction: DNA is extracted from treated and untreated cells.

-

Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern indicates apoptosis.[7]

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, Caspase-3, STAT3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Fixation: Treated cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with PI, which intercalates into the DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.[9][11]

-

Conclusion and Future Directions

This compound and its related chalcones represent a promising class of natural compounds with significant potential for the development of novel anti-inflammatory and anticancer therapies. Their multifaceted mechanisms of action, targeting key signaling pathways such as NF-κB, Nrf2, and JAK-STAT, provide a strong rationale for their further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of inflammatory diseases and cancer.[18][19]

-

Target Deconvolution: Precisely identifying the direct molecular targets of these compounds to better understand their mechanisms of action.

-

Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing therapeutic agents.